Triple-Sulfur Donor Atom Inventory Enables Higher-Denticity Metal Chelation Versus 4,6-Pyrimidinedithiol
The target compound provides three distinct sulfur donor atoms (thione S at position 4, thiolate S at position 6, and thioether S at position 2) on a single pyrimidine scaffold, enabling potential tridentate (S,S,S) or mixed-mode (N,S) coordination . In contrast, the closest structural analog without the 2-methylthio substitution—4(3H)-Pyrimidinethione, 6-mercapto- (CAS 1450-88-0, C₄H₄N₂S₂)—offers only two sulfur donors, limiting it to bidentate binding modes [1]. The additional thioether arm in the target compound is significant because thioether sulfur donors are recognized as 'soft' ligands with strong affinity for late transition metals (e.g., Pd(II), Pt(II), Au(III)), as demonstrated in structurally characterized Re(I) complexes incorporating 2-(methylthio)pyrimidine fragments [2].
| Evidence Dimension | Number of sulfur donor atoms available for metal coordination |
|---|---|
| Target Compound Data | 3 sulfur donors (thione C=S, thiol SH, thioether SCH₃); contributes 1 additional neutral donor compared to baseline |
| Comparator Or Baseline | 4,6-Pyrimidinedithiol (CAS 1450-88-0): 2 sulfur donors; 2-mercaptopyrimidine (CAS 1450-85-8): 1 sulfur donor |
| Quantified Difference | +1 neutral sulfur donor (thioether) vs. 4,6-Pyrimidinedithiol; +2 sulfur donors vs. 2-mercaptopyrimidine |
| Conditions | Structural comparison based on molecular composition; coordination capability inferred from established thioether-metal binding chemistry in Re(I) tricarbonyl complexes |
Why This Matters
For researchers designing metal-organic complexes or sorbent materials, the availability of a third sulfur donor atom expands the accessible coordination geometries and metal binding stoichiometries, directly influencing complex stability and selectivity.
- [1] iChemistry. CAS 1450-88-0: 4(3H)-Pyrimidinethione,6-mercapto- entry, confirming molecular formula C₄H₄N₂S₂. View Source
- [2] Structure and solution biospeciation on tricarbonylrhenium(I) complexes of mercaptopyrimidines with multifaceted biological activity (2026). Repository of the University of Ljubljana. View Source
